Cas no 2034325-02-3 (N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide)

N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
- 6-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-indole-2-carboxamide
- F6524-4645
- AKOS026694436
- 2034325-02-3
- N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide
- N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
-
- インチ: 1S/C16H14N6O3/c1-25-10-3-2-9-6-12(19-11(9)7-10)15(23)18-8-13-20-21-14-16(24)17-4-5-22(13)14/h2-7,19H,8H2,1H3,(H,17,24)(H,18,23)
- InChIKey: SHVIPJQYBVARKB-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=CC(OC)=C2)C=C1C(NCC1N2C=CNC(=O)C2=NN=1)=O
計算された属性
- せいみつぶんしりょう: 338.11273833g/mol
- どういたいしつりょう: 338.11273833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-4645-5mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-20mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-15mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-20μmol |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-10mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-75mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-40mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-3mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-2mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-4645-1mg |
N-({8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide |
2034325-02-3 | 1mg |
$54.0 | 2023-09-08 |
N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide 関連文献
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
3. Book reviews
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamideに関する追加情報
N-{8-Hydroxy-1,2,4-Triazolo[4,3-a]pyrazin-3-Ylmethyl}-6-Methoxy-1H-lndole-2-Carboxamide: A Comprehensive Overview
The compound N-{8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yilmethyl}-6-methoxy-1H-lndole-2-carboxamide (CAS No: 2034325-02-3) is a complex organic molecule with a unique chemical structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate heterocyclic framework and functional groups that contribute to its potential biological activity and versatility in various applications.
The molecular structure of this compound comprises two primary moieties: the indole ring system and the triazolopyrazine ring system. The indole moiety is a well-known bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. In this compound, the indole ring is substituted with a methoxy group at the 6-position and a carboxamide group at the 2-position. The presence of these substituents plays a crucial role in modulating the physicochemical properties and biological activity of the molecule.
The triazolopyrazine moiety is another critical component of this compound's structure. It consists of a pyrazine ring fused to a 1,2,4-triazole ring system. The triazolopyrazine system is further substituted with an 8-hydroxy group and a methyl group attached to the nitrogen atom at position 3 of the triazole ring. This substitution pattern introduces additional complexity to the molecule and may influence its interactions with biological targets.
Recent studies have highlighted the potential of this compound as a promising candidate for drug development due to its unique structural features and potential bioactivity. Researchers have explored its ability to modulate various cellular pathways and its potential as an inhibitor or activator of key enzymes or receptors involved in disease processes such as cancer, inflammation, and neurodegenerative disorders.
One area of active research involves investigating the role of this compound in inhibiting histone deacetylases (HDACs), which are enzymes implicated in gene regulation and cancer progression. Early findings suggest that this compound may exhibit HDAC inhibitory activity, making it a potential candidate for anti-cancer drug development.
In addition to its enzymatic targets, this compound has also been studied for its ability to interact with G-protein coupled receptors (GPCRs), which are critical targets for numerous therapeutic agents. The presence of functional groups such as the methoxy group and carboxamide group may enhance its binding affinity to these receptors, potentially leading to novel therapeutic applications.
Another area of interest lies in understanding the pharmacokinetic properties of this compound. Researchers have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability as an orally available drug. Preliminary data indicate that this compound exhibits favorable pharmacokinetic characteristics, including moderate solubility and stability in physiological conditions.
Furthermore, computational studies have been conducted to predict the toxicity profile of this compound using various in silico models. These studies aim to identify potential safety concerns early in the drug development process and guide further optimization efforts.
In terms of synthesis, this compound can be prepared through a multi-step organic synthesis involving advanced coupling reactions and cyclization processes. The synthesis typically begins with the preparation of key intermediates such as substituted indoles and triazolopyrazines before their subsequent coupling via amide bond formation or other suitable methods.
The development of efficient synthetic routes for this compound is essential for scaling up production if it progresses into clinical trials or commercialization phases.
Overall,N-{8-hydroxy-1,2,4-triazolo[4,3-a]pyrazin-3-yilmethyl}-6-methoxy-1H-lndole-carboxamide represents an intriguing molecule with significant potential in drug discovery research due to its unique structural features and promising biological activity profiles.
2034325-02-3 (N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-6-methoxy-1H-indole-2-carboxamide) 関連製品
- 2287333-14-4([3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
- 2171355-85-2(6-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-4-methylhexanoic acid)
- 1336153-06-0((2R)-1-(3-chloro-4-methoxyphenyl)propan-2-amine)
- 2680880-89-9(4-{(benzyloxy)carbonyl(2-hydroxyphenyl)methylamino}-1-ethyl-1H-pyrazole-3-carboxylic acid)
- 1448043-58-0(N-[4-({[4-methyl-2-(2-methylphenyl)-1,3-thiazol-5-yl]methyl}sulfamoyl)phenyl]butanamide)
- 1936550-63-8(2-{1-(benzyloxy)carbonylpyrrolidin-3-yl}-2-hydroxyacetic acid)
- 442671-21-8(5-(methoxymethyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1805437-83-5(3-Bromo-5-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine)
- 2137777-37-6(rac-[(2R,5S)-5-[(4,4-dimethylpiperidin-1-yl)methyl]oxolan-2-yl]methanamine)
- 1904274-93-6(1-{4-(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl-1,4-diazepan-1-yl}-2-ethoxyethan-1-one)




